N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-methylbenzamide
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Overview
Description
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-methylbenzamide is a synthetic compound that belongs to the class of naphthothiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a naphthothiazole core, which is a fused ring system containing both naphthalene and thiazole moieties, and a benzamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-methylbenzamide typically involves the condensation of appropriate naphthalene and thiazole precursors under specific reaction conditions. One common method includes the cyclization of a naphthalene derivative with a thioamide in the presence of a suitable catalyst. The reaction conditions often involve heating the reactants in a solvent such as ethanol or acetonitrile, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The final product is typically purified using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazole derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings or the thiazole moiety.
Scientific Research Applications
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with protein-protein interactions. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis or disrupt the function of proteins essential for cancer cell proliferation.
Comparison with Similar Compounds
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-methylbenzamide can be compared with other naphthothiazole derivatives, such as:
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: Known for its antimicrobial activity against Mycobacterium tuberculosis.
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide: Studied for its potential anti-inflammatory and anticancer properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other similar compounds due to variations in functional groups and molecular interactions.
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c1-12-6-8-14(9-7-12)18(22)21-19-20-17-15-5-3-2-4-13(15)10-11-16(17)23-19/h2-9H,10-11H2,1H3,(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXJDHDCPXNHAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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